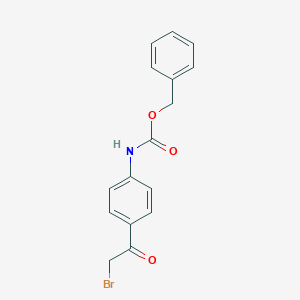
Benzyl (4-(2-bromoacetyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . It is also known by its IUPAC name, benzyl 4-(bromoacetyl)phenylcarbamate . This compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a carbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-aminophenylacetic acid with benzyl chloroformate in the presence of a base to form the intermediate benzyl 4-aminophenylacetate . This intermediate is then reacted with bromoacetyl bromide under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C .
化学反应分析
Benzyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
科学研究应用
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is utilized in various scientific research fields, including:
作用机制
The mechanism of action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . This property makes it a valuable tool in the study of enzyme function and inhibition .
相似化合物的比较
Benzyl (4-(2-bromoacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Benzyl (4-acetyl)phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.
Benzyl (4-(2-chloroacetyl)phenyl)carbamate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical behavior and biological activity.
Benzyl (4-(2-fluoroacetyl)phenyl)carbamate: The presence of a fluoroacetyl group imparts different electronic properties and reactivity compared to the bromoacetyl derivative.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in scientific research.
生物活性
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its structural features, including a carbamate functional group and a brominated aromatic ring. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Profile
- Molecular Formula : C₁₆H₁₄BrNO₃
- Molecular Weight : 348.19 g/mol
- IUPAC Name : Benzyl N-[4-(2-bromoacetyl)phenyl]carbamate
- CAS Number : 157014-41-0
In Vitro Studies
- Neuroprotective Effects : A study evaluating the neuroprotective potential of various carbamate derivatives found that this compound exhibited significant inhibition of acetylcholinesterase activity, indicating a possible protective effect against neurodegeneration.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound has moderate cytotoxic effects, with IC50 values indicating selective toxicity towards certain cancer types while maintaining relatively low toxicity to normal cells .
- Inflammation Models : The compound was tested in cellular models of inflammation where it demonstrated the ability to modulate cytokine release, particularly TNF-α, suggesting potential use in treating inflammatory diseases.
Case Studies
A systematic review of compounds similar to this compound highlighted its unique structural properties that facilitate diverse biological interactions. For instance, compounds with similar bromoacetyl functionalities showed varying degrees of enzyme inhibition and anti-inflammatory activity, reinforcing the significance of the bromine substituent in enhancing biological efficacy .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Inhibits β-secretase 1 and acetylcholinesterase; modulates TNF-α | Potential neuroprotective agent |
| Benzyl (4-acetyl)phenylcarbamate | Similar | Lower enzyme inhibition | Lacks bromine; less reactive |
| Benzyl (4-(2-chloroacetyl)phenyl)carbamate | Similar | Moderate activity | Chlorine may reduce reactivity compared to bromine |
Future Directions
The promising biological activities observed for this compound suggest several avenues for future research:
- Mechanistic Studies : Further investigation into its precise mechanisms of action at the molecular level is essential to fully understand its therapeutic potential.
- In Vivo Studies : Conducting animal studies would provide insights into pharmacokinetics, bioavailability, and potential side effects.
- Formulation Development : Exploring different formulations could enhance the compound's efficacy and stability for clinical applications.
属性
IUPAC Name |
benzyl N-[4-(2-bromoacetyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOUOYLZRYRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597085 |
Source


|
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157014-41-0 |
Source


|
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













